molecular formula C16H10O6 B8112934 4,4'-Oxalyldibenzoic acid

4,4'-Oxalyldibenzoic acid

Cat. No.: B8112934
M. Wt: 298.25 g/mol
InChI Key: BQDSQOCMNSRCGT-UHFFFAOYSA-N
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Description

4,4’-Oxalyldibenzoic acid is an organic compound with the molecular formula C16H10O6. It is characterized by its white crystalline solid form and is known for its stability under standard temperature and pressure conditions. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Oxalyldibenzoic acid is typically synthesized through the reaction of benzaldehyde with oxalic acid under acidic conditions. The reaction involves the formation of a dioxo-ethanediyl bridge between two benzoic acid moieties .

Industrial Production Methods: In industrial settings, the production of 4,4’-Oxalyldibenzoic acid involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Oxalyldibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Oxalyldibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Oxalyldibenzoic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function. The pathways involved include enzyme inhibition and modulation of protein-ligand interactions .

Comparison with Similar Compounds

  • 4,4’-Acetyldibenzoic acid
  • Benzoic acid, 4,4’- (1,2-dioxo-1,2-ethanediyl)bis-

Comparison: 4,4’-Oxalyldibenzoic acid is unique due to its specific dioxo-ethanediyl bridge, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in the synthesis of MOFs and COFs, making it a valuable compound in materials science .

Properties

IUPAC Name

4-[2-(4-carboxyphenyl)-2-oxoacetyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDSQOCMNSRCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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